molecular formula C21H28N4O2 B5478022 2-methyl-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

2-methyl-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B5478022
M. Wt: 368.5 g/mol
InChI Key: HRWOSTWVTGSRSC-UHFFFAOYSA-N
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Description

The compound “2-methyl-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains several functional groups and structural features, including a pyrazole ring, a benzyl group, a spirocyclic structure, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a spirocyclic structure. The pyrazole ring is a five-membered heterocyclic moiety that possesses two nitrogen atoms . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a methylene group. The spirocyclic structure involves two cyclic structures sharing a single atom . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, can participate in various reactions such as substitutions or additions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present.

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, optimizing its synthesis, and eventually testing it in preclinical and clinical trials .

Properties

IUPAC Name

2-methyl-8-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-23-16-21(13-19(23)20(26)27)6-10-24(11-7-21)14-17-4-2-5-18(12-17)15-25-9-3-8-22-25/h2-5,8-9,12,19H,6-7,10-11,13-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOSTWVTGSRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)CC3=CC=CC(=C3)CN4C=CC=N4)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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